molecular formula C14H13N3 B15114805 6-[Benzyl(methyl)amino]pyridine-2-carbonitrile

6-[Benzyl(methyl)amino]pyridine-2-carbonitrile

Cat. No.: B15114805
M. Wt: 223.27 g/mol
InChI Key: PHNSRSMGDGFQGF-UHFFFAOYSA-N
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Description

6-[Benzyl(methyl)amino]pyridine-2-carbonitrile is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a benzyl group, a methylamino group, and a nitrile group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[Benzyl(methyl)amino]pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine with benzylamine and methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

6-[Benzyl(methyl)amino]pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amines. Substitution reactions can lead to various substituted pyridine derivatives.

Scientific Research Applications

6-[Benzyl(methyl)amino]pyridine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-[Benzyl(methyl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-methylpyridine: A pyridine derivative with similar structural features but different functional groups.

    2-Benzylpyridine: Another pyridine derivative with a benzyl group but lacking the methylamino and nitrile groups.

Uniqueness

6-[Benzyl(methyl)amino]pyridine-2-carbonitrile is unique due to the combination of its benzyl, methylamino, and nitrile groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other pyridine derivatives.

Properties

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

6-[benzyl(methyl)amino]pyridine-2-carbonitrile

InChI

InChI=1S/C14H13N3/c1-17(11-12-6-3-2-4-7-12)14-9-5-8-13(10-15)16-14/h2-9H,11H2,1H3

InChI Key

PHNSRSMGDGFQGF-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=CC=CC(=N2)C#N

Origin of Product

United States

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